4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine is a heterocyclic compound that contains both a triazole and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the cyclization of appropriate precursors under acidic or basic conditions.
Wallach synthesis: This method involves the reaction of thioamides with hydrazines.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form the desired heterocyclic rings.
Chemical Reactions Analysis
4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, leading to cell death . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine is unique due to its combination of triazole and thiazole rings. Similar compounds include:
1,2,4-Triazole derivatives: These compounds are known for their broad range of biological activities, including antifungal and anticancer properties.
Thiazole derivatives: These compounds are used in the development of antibiotics and other therapeutic agents.
The uniqueness of this compound lies in its ability to combine the properties of both triazole and thiazole rings, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H11N5S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-5-10-7(13(2)12-5)3-6-4-14-8(9)11-6/h4H,3H2,1-2H3,(H2,9,11) |
InChI Key |
CFBAMHQPVDSMCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)CC2=CSC(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.